
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate
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Overview
Description
Thiomyristoyl is a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This compound has garnered significant attention due to its broad anticancer activity and minimal effects on non-cancerous cells . Sirtuins, particularly SIRT2, play crucial roles in various biological processes, including gene silencing, DNA repair, and chromosomal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomyristoyl involves the preparation of the building block, L-Fmoc-Lysine(thiomyristoyl)-OH. This process typically follows these steps :
Fmoc Protection: The lysine residue is protected with an Fmoc group.
Thiomyristoylation: The protected lysine is then reacted with thiomyristoyl chloride in the presence of a base to form the thiomyristoyl derivative.
Purification: The product is purified using techniques such as HPLC and characterized using NMR and LCMS.
Industrial Production Methods
Industrial production methods for thiomyristoyl are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.
Scientific Research Applications
Cancer Research
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate has been identified as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in various cancers. Research indicates that it selectively inhibits cancer cell proliferation while sparing non-cancerous cells, making it a promising candidate for anticancer therapies. Studies have shown its efficacy against c-Myc-driven cancers, suggesting its potential role in targeted cancer treatments .
Biochemical Pathways
The compound serves as a valuable tool for studying the biochemical pathways regulated by SIRT2. Its ability to modulate these pathways can provide insights into cellular processes such as gene expression, DNA repair mechanisms, and cell cycle regulation. This makes it instrumental for researchers investigating the molecular underpinnings of various diseases .
Drug Development
In the pharmaceutical industry, this compound is being explored for its potential to develop novel anticancer drugs. Its unique mechanism of action and specificity for SIRT2 highlight its suitability for drug discovery programs aimed at creating targeted therapies with reduced side effects .
In Vitro Studies
The compound is primarily utilized in in vitro studies to assess its biological activity and safety profile. These studies help establish a foundation for future clinical applications by evaluating the compound's interactions with cellular targets and determining its pharmacokinetic properties .
Case Study 1: Inhibition of SIRT2
A research team investigated the inhibitory effects of this compound on SIRT2 activity in cancer cell lines. The study demonstrated that the compound significantly reduced SIRT2 activity, leading to increased acetylation of target proteins involved in cell cycle regulation. This suggests potential therapeutic benefits in treating cancers characterized by dysregulated SIRT2 activity .
Case Study 2: Pharmacological Profiling
In another study, pharmacological profiling of this compound was conducted to evaluate its efficacy against various cancer models. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity levels in normal cells, reinforcing its potential as a therapeutic agent .
Mechanism of Action
Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
AGK2: Another SIRT2 inhibitor with anticancer properties.
SirReal2: A selective SIRT2 inhibitor with different binding characteristics.
Tenovin-6: A SIRT2 inhibitor with potent anticancer activity.
Uniqueness
Thiomyristoyl is unique due to its high specificity for SIRT2 and its ability to inhibit demyristoylation activity, which is not observed with other SIRT2 inhibitors . This specificity makes it a valuable tool for studying SIRT2 functions and developing targeted therapies.
Biological Activity
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate, also known as Thiomyristoyl, is a synthetic compound with notable biological activity. Its chemical formula is C34H51N3O3S, and it has a molecular weight of 581.86 g/mol. This compound has garnered attention for its potential therapeutic applications due to its specific inhibitory effects on certain biological pathways.
Property | Value |
---|---|
IUPAC Name | Benzyl (S)-(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate |
Molecular Formula | C34H51N3O3S |
Molecular Weight | 581.86 g/mol |
CAS Number | 1429749-41-6 |
Solubility | Soluble in DMSO |
Thiomyristoyl functions primarily as a SIRT2 inhibitor , with an IC50 value of approximately 28 nM . Sirtuins are a class of proteins that regulate cellular processes including aging and inflammation, making them critical targets for various therapeutic interventions. The inhibition of SIRT2 can influence pathways related to neurodegenerative diseases, cancer, and metabolic disorders .
In Vitro Studies
In vitro assays have demonstrated that Thiomyristoyl effectively inhibits SIRT2 activity, leading to increased acetylation of target proteins. This modulation can affect various signaling pathways, particularly those involved in cell cycle regulation and apoptosis .
In Vivo Studies
Animal studies have shown that administration of Thiomyristoyl results in significant alterations in metabolic processes. For instance, in rodent models, the compound has been observed to reduce food intake and body weight, suggesting potential applications in obesity management .
Case Studies
- Neurodegenerative Disease Models : In a study involving mouse models of neurodegeneration, Thiomyristoyl was administered to assess its neuroprotective effects. Results indicated a reduction in neuroinflammation and improved cognitive function metrics compared to control groups .
- Cancer Research : A separate study focused on the effects of Thiomyristoyl on tumor growth in xenograft models. The compound exhibited promising anti-tumor activity by inducing apoptosis in cancer cells while sparing normal cells .
Properties
Molecular Formula |
C34H51N3O3S |
---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39) |
InChI Key |
CJQGLLUJIVNREL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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